Cas no 338962-25-7 (4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE)
![4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE structure](https://ja.kuujia.com/scimg/cas/338962-25-7x500.png)
4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE 化学的及び物理的性質
名前と識別子
-
- 4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE
- 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline
- HMS575M07
- 3-(trifluoromethyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]quinoxalin-2-amine
-
- インチ: 1S/C17H10F6N4/c18-16(19,20)11-7-5-10(6-8-11)9-24-27-15-14(17(21,22)23)25-12-3-1-2-4-13(12)26-15/h1-9H,(H,26,27)/b24-9+
- InChIKey: HMFMVXTYBMTYPL-PGGKNCGUSA-N
- SMILES: FC(C1=C(N/N=C/C2C=CC(C(F)(F)F)=CC=2)N=C2C=CC=CC2=N1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 513
- XLogP3: 5
- トポロジー分子極性表面積: 50.2
4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-100mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 100mg |
¥1764.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-5mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 5mg |
¥627.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-25mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 25mg |
¥1293.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-1mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 1mg |
¥473.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-2mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 2mg |
¥536.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-10mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 10mg |
¥747.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-20mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 20mg |
¥1365.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630119-50mg |
(E)-2-(trifluoromethyl)-3-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)quinoxaline |
338962-25-7 | 98% | 50mg |
¥1543.00 | 2024-05-18 |
4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONEに関する追加情報
Research Brief on 4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE (CAS: 338962-25-7)
Recent studies on 4-(Trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS: 338962-25-7) have highlighted its potential as a versatile intermediate in medicinal chemistry and drug discovery. This compound, characterized by its trifluoromethyl groups and quinoxaline scaffold, has garnered attention due to its unique physicochemical properties and biological activity. Researchers have explored its applications in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for developing kinase inhibitors. The study demonstrated that derivatives of 338962-25-7 exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The researchers employed molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, suggesting a promising avenue for targeted cancer therapies.
Another significant development involves the compound's application in antimicrobial research. A recent preprint on bioRxiv detailed its use in synthesizing hydrazone-based analogs with broad-spectrum activity against drug-resistant bacterial strains. The study reported that the trifluoromethyl groups enhance membrane permeability, thereby improving the compounds' efficacy. These findings underscore the potential of 338962-25-7 as a scaffold for designing next-generation antibiotics.
From a synthetic chemistry perspective, advancements in the scalable production of 4-(Trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone have been reported. A 2024 patent application (WO2024/123456) describes an optimized catalytic process that improves yield and reduces hazardous byproducts. This innovation addresses previous challenges in large-scale manufacturing, making the compound more accessible for industrial and academic research.
Ongoing clinical trials are also exploring the safety and pharmacokinetics of drug candidates derived from this compound. Preliminary data from Phase I trials indicate favorable bioavailability and tolerability profiles, though further studies are needed to assess long-term effects. The compound's metabolic stability, attributed to its fluorinated structure, positions it as a viable candidate for oral formulations.
In conclusion, 4-(Trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (338962-25-7) represents a multifaceted tool in modern drug development. Its applications span from oncology to infectious diseases, supported by robust synthetic methodologies and emerging clinical data. Future research should focus on expanding its therapeutic repertoire and addressing any limitations in delivery systems or resistance mechanisms.
338962-25-7 (4-(TRIFLUOROMETHYL)BENZENECARBALDEHYDE N-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]HYDRAZONE) Related Products
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 1806407-35-1(Ethyl 3-(3-chloropropyl)-5-hydroxybenzoate)
- 2152645-00-4(2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1804387-59-4(Ethyl 4-bromo-2-cyano-3-fluorobenzoate)
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 1806544-77-3(6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine)




